molecular formula C7H6BrFZn B12064014 2-Fluoro-4-methylphenylzincbromide

2-Fluoro-4-methylphenylzincbromide

Cat. No.: B12064014
M. Wt: 254.4 g/mol
InChI Key: ISOHAQUJLZVZQG-UHFFFAOYSA-M
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Description

2-Fluoro-4-methylphenylzinc bromide is an organozinc compound with the molecular formula C7H6BrFZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

2-Fluoro-4-methylphenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-methylbromobenzene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Fluoro-4-methylphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Common reagents for these reactions include palladium or nickel catalysts.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Fluoro-4-methylphenylzinc bromide has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis for the formation of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules, such as peptides and proteins, through cross-coupling reactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of drug candidates.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylphenylzinc bromide involves its reactivity as a nucleophile. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with electrophilic centers in the reaction partners. This coordination enhances the nucleophilicity of the carbon atom bonded to zinc, allowing it to attack electrophilic centers in other molecules .

Comparison with Similar Compounds

2-Fluoro-4-methylphenylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, 2-fluoro-4-methylphenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions .

Similar compounds include:

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 2-Fluorophenylzinc bromide

These compounds are used in similar applications but may exhibit different reactivity profiles due to the nature and position of substituents on the aromatic ring .

Properties

Molecular Formula

C7H6BrFZn

Molecular Weight

254.4 g/mol

IUPAC Name

zinc;1-fluoro-3-methylbenzene-6-ide;bromide

InChI

InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

ISOHAQUJLZVZQG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]C=C1)F.[Zn+2].[Br-]

Origin of Product

United States

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